N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide
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Overview
Description
Benzothiazole is a heterocyclic compound that has been widely studied for its potential in various applications, particularly in the field of medicinal chemistry . It’s often used as a core structure in the development of new drugs due to its diverse biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, including coupling reactions with various aryl boronic pinacol ester/acids .Scientific Research Applications
1. Corrosion Inhibition
Benzothiazole derivatives, which are structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide, have been studied for their corrosion inhibiting effects on steel. These compounds offer stability and high inhibition efficiencies, making them potential candidates for protecting steel surfaces against corrosion in acidic environments. The effectiveness of these inhibitors has been examined through electrochemical and weight loss methods, highlighting their potential application in industrial corrosion prevention (Hu et al., 2016).
2. Anticancer Activity
Thiadiazole and benzamide derivatives, which share structural similarities with N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide, have been synthesized and evaluated for anticancer activity. These compounds have shown promising results against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. Their promising anticancer potential is comparable to standard drugs, indicating their relevance in the development of new therapeutic agents for cancer treatment (Tiwari et al., 2017).
3. Antibacterial Agents
Compounds structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide have been synthesized and shown to possess significant antibacterial activity. Specific compounds within this class have demonstrated high efficacy against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting their potential application in the development of new antibacterial drugs (Palkar et al., 2017).
4. Antimicrobial Activity
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide, have been developed and tested for antimicrobial activity. These compounds have shown enhanced potency against various pathogenic strains, particularly against Gram-positive bacterial strains, suggesting their potential as antimicrobial agents (Bikobo et al., 2017).
5. Antifungal Agents
Derivatives of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide have been synthesized and evaluated for their antifungal properties. These compounds were effective against various fungal strains, indicating their potential application as antifungal agents in pharmaceuticals (Narayana et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-4-11(16)14-12-13-9-6-5-8(7-10(9)19-12)20(17,18)15(2)3/h5-7H,4H2,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXOEOFQXKRZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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